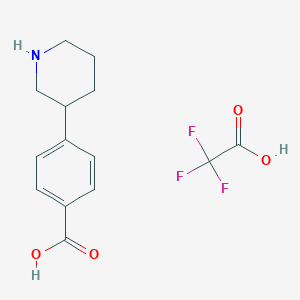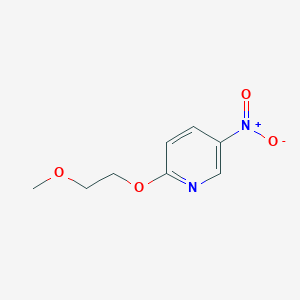
Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate
Overview
Description
Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate, also known as MFOC, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of cyclohexanecarboxylates and has a molecular weight of 264.27 g/mol.
Scientific Research Applications
1. Material Science and Spectroscopy
Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate and related compounds have been a subject of interest in material science, particularly in the study of their molecular structures and properties. The research conducted by Sheena Mary et al. (2014) delved into the molecular structure, vibrational wavenumbers, and hyperpolarizability of Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, a compound structurally similar to Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate. Their work focused on Fourier-transform infrared spectroscopy (FT-IR), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. The study highlighted the compound's potential for applications in nonlinear optical (NLO) properties due to its significant hyperpolarizability compared to standard NLO materials like urea (Sheena Mary et al., 2014).
2. Organic Synthesis and Pharmacology
Research in the field of pharmacology and organic synthesis has explored the derivatives of cyclohexanecarboxylate for their potential in treating various conditions. For instance, Dawson et al. (1983) synthesized aromatic analogues of cyclohexanecarboxylate as potential chemopreventive agents for epithelial cancer and other skin diseases. The synthesis involved the substitution of phenyl ring with various groups, and the compounds demonstrated significant activity in reversing keratinization and inhibiting the induction of ornithine decarboxylase, a marker of tumor promotion (Dawson et al., 1983).
3. Antimicrobial Research
The antimicrobial properties of cyclohexanecarboxylate derivatives have also been a subject of scientific investigation. Ghorab et al. (2017) synthesized a series of compounds derived from dimethylaminomethylene cyclohexanecarboxylate and evaluated their antibacterial and antifungal activities. Notably, some compounds showed higher activity compared to standard drugs, indicating their potential as antimicrobial agents. The study also included molecular modeling to analyze the binding interactions within the active site of dihydropteroate synthase (Ghorab et al., 2017).
properties
IUPAC Name |
methyl 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c1-18-13(17)14(8-6-10(16)7-9-14)11-4-2-3-5-12(11)15/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXBDXZHDOPOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857202 | |
| Record name | Methyl 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate | |
CAS RN |
1384265-52-4 | |
| Record name | Methyl 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-hydroxy-1-(phenylmethyl)-, ethyl ester](/img/structure/B1512071.png)
![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1512074.png)
![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one, 8-methyl-](/img/structure/B1512075.png)



![Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1512084.png)




![Potassium 2-[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]-1,1-dicyanoethan-1-ide](/img/structure/B1512115.png)
![7H-Benzo[kl]acridine](/img/structure/B1512116.png)